- Oxadiazole triazole derivatives as histone deacetylase 6 inhibitor, and pharmaceutical composition comprising the same, World Intellectual Property Organization, , ,
Cas no 940911-03-5 (5-ethynylpyridine-2-carbaldehyde)

940911-03-5 structure
Nome del prodotto:5-ethynylpyridine-2-carbaldehyde
Numero CAS:940911-03-5
MF:C8H5NO
MW:131.131401777267
MDL:MFCD18256079
CID:1122326
PubChem ID:57416829
5-ethynylpyridine-2-carbaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-ethynyl-2-Pyridinecarboxaldehyde
- 5-ethynylpicolinaldehyde
- 5-ethynylpyridine-2-carbaldehyde
- 5-Ethynyl-2-pyridinecarboxaldehyde (ACI)
- AS-35896
- SCHEMBL578235
- MFCD18256079
- AKOS030238399
- F2167-8496
- 940911-03-5
- DB-317683
- SY258188
- 5-ethynyl-2-pyridine carboxaldehyde
- CS-0070247
- DTXSID40726191
- SB12710
-
- MDL: MFCD18256079
- Inchi: 1S/C8H5NO/c1-2-7-3-4-8(6-10)9-5-7/h1,3-6H
- Chiave InChI: KGQQNIMWZHCSCK-UHFFFAOYSA-N
- Sorrisi: O=CC1C=CC(C#C)=CN=1
Proprietà calcolate
- Massa esatta: 131.037114g/mol
- Carica superficiale: 0
- XLogP3: 0.9
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta legami ruotabili: 2
- Massa monoisotopica: 131.037114g/mol
- Massa monoisotopica: 131.037114g/mol
- Superficie polare topologica: 30Ų
- Conta atomi pesanti: 10
- Complessità: 167
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
Proprietà sperimentali
- Colore/forma: Pale-yellow to Yellow-brown Solid
5-ethynylpyridine-2-carbaldehyde Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P261;P280;P305+P351+P338;P304+P340;P405;P501
- Condizioni di conservazione:2-8 °C
5-ethynylpyridine-2-carbaldehyde Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07992-500MG |
5-ethynylpyridine-2-carbaldehyde |
940911-03-5 | 95% | 500MG |
¥ 1,973.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07992-10G |
5-ethynylpyridine-2-carbaldehyde |
940911-03-5 | 95% | 10g |
¥ 14,784.00 | 2023-03-30 | |
abcr | AB306426-250 mg |
5-Ethynylpicolinaldehyde, 95%; . |
940911-03-5 | 95% | 250 mg |
€297.00 | 2023-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140887-100mg |
5-Ethynylpyridine-2-carbaldehyde |
940911-03-5 | 98% | 100mg |
¥916.00 | 2024-04-24 | |
Life Chemicals | F2167-8496-10g |
5-ethynylpyridine-2-carbaldehyde |
940911-03-5 | 95%+ | 10g |
$1620.0 | 2023-09-06 | |
AstaTech | 51748-0.25/G |
5-ETHYNYLPICOLINALDEHYDE |
940911-03-5 | 95% | 0.25g |
$221 | 2023-09-17 | |
AstaTech | 51748-1/G |
5-ETHYNYLPICOLINALDEHYDE |
940911-03-5 | 95% | 1g |
$598 | 2023-09-17 | |
Life Chemicals | F2167-8496-0.5g |
5-ethynylpyridine-2-carbaldehyde |
940911-03-5 | 95%+ | 0.5g |
$225.0 | 2023-09-06 | |
eNovation Chemicals LLC | D961268-250mg |
5-ethynylpyridine-2-carbaldehyde |
940911-03-5 | 98% | 250mg |
$205 | 2024-06-06 | |
Life Chemicals | F2167-8496-1g |
5-ethynylpyridine-2-carbaldehyde |
940911-03-5 | 95%+ | 1g |
$349.0 | 2023-09-06 |
5-ethynylpyridine-2-carbaldehyde Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 18 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
Riferimento
- 2-Arylbenzofuran-7-formamide compound, preparation method and medical application, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
Riferimento
- A heterometallic macrocycle as a redox-controlled molecular hingeDalton Transactions, 2015, 44(5), 2252-2258,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, rt
Riferimento
- The Discovery of Polo-Like Kinase 4 Inhibitors: Design and Optimization of Spiro[cyclopropane-1,3'[3H]indol]-2'(1'H)-ones as Orally Bioavailable Antitumor AgentsJournal of Medicinal Chemistry, 2015, 58(1), 130-146,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
Riferimento
- Preparation of heteroaryl-substituted pyrazolo[1,5-a]pyridines as RET inhibitors, pharmaceutical compositions and uses thereof, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, rt
Riferimento
- Magnetic Interactions in Supramolecular N-O···H-CC- Type Hydrogen-Bonded Nitronylnitroxide Radical ChainsJournal of Physical Chemistry B, 2007, 111(17), 4327-4334,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, rt
Riferimento
- Preparation of spiro cyclopropylindolinone compounds as Kinase inhibitors for treating cancer, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
Riferimento
- Preparation of hydroxamic acid derivatives as gram-negative antibacterial agents, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium ascorbate , Copper sulfate Solvents: Ethanol , Water ; 15 min, rt
Riferimento
- A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphateEuropean Journal of Chemistry, 2018, 9(4), 317-321,
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Guest encapsulation and coronene-C60 exchange in supramolecular zinc porphyrin tweezers, grids and prismsOrganic & Biomolecular Chemistry, 2013, 11(19), 3108-3115,
5-ethynylpyridine-2-carbaldehyde Raw materials
- 2-Pyridinecarboxaldehyde, 5-[(trimethylsilyl)ethynyl]-
- ethynyltrimethylsilane
- 5-Bromopyridine-2-carbaldehyde
5-ethynylpyridine-2-carbaldehyde Preparation Products
5-ethynylpyridine-2-carbaldehyde Letteratura correlata
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
940911-03-5 (5-ethynylpyridine-2-carbaldehyde) Prodotti correlati
- 104-90-5(5-Ethyl-2-methylpyridine)
- 108-75-8(2,4,6-Trimethylpyridine)
- 499-83-2(Pyridine-2,6-dicarboxylic acid)
- 89-00-9(Quinolinic acid)
- 91-02-1(2-benzoylpyridine)
- 98-98-6(Picolinic acid)
- 108-47-4(2,4-Lutidine)
- 499-80-9(2,4-PDCA)
- 108-48-5(Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)])
- 140-76-1(5-ethenyl-2-methylpyridine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:940911-03-5)5-ethynylpyridine-2-carbaldehyde

Purezza:99%/99%/99%
Quantità:250mg/1g/5g
Prezzo ($):161.0/403.0/1119.0